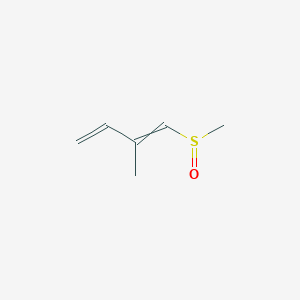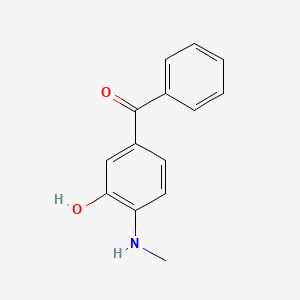
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, featuring a hydroxy group and a methylamino group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-(methylamino)phenyl)phenylmethanone typically involves the reaction of 3-hydroxy-4-(methylamino)benzaldehyde with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic acyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a secondary alcohol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-(methylamino)phenyl)phenylmethanone involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacking the hydroxy and methylamino groups.
4-Hydroxybenzophenone: Similar to (3-Hydroxy-4-(methylamino)phenyl)phenylmethanone but without the methylamino group.
4-Methylaminobenzophenone: Similar but without the hydroxy group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54903-59-2 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[3-hydroxy-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-15-12-8-7-11(9-13(12)16)14(17)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
XVIIAMVONPQTRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


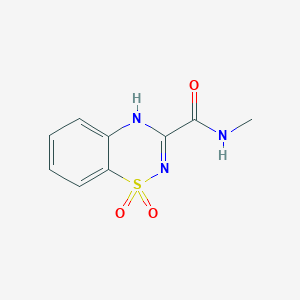
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

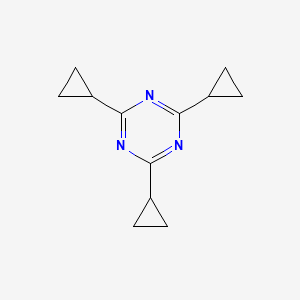
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
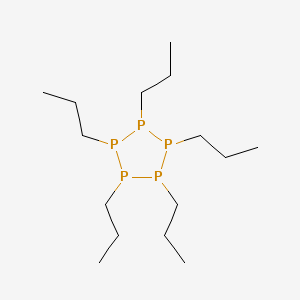
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

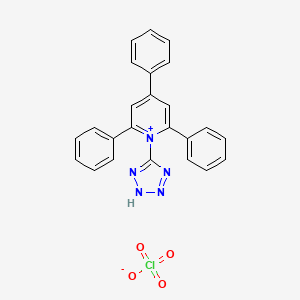
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
